molecular formula C16H21ClN2O3 B1339130 tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 869478-16-0

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1339130
CAS No.: 869478-16-0
M. Wt: 324.8 g/mol
InChI Key: QYUKBCDPNJYYKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure that includes a pyrazine ring, a formyl group, and a chloro-substituted phenyl ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chloro-2-formylphenylhydrazine. This intermediate is then reacted with tert-butyl 4-oxopiperidine-1-carboxylate under acidic or basic conditions to form the desired pyrazine ring structure. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the formation of the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 4-(4-chloro-2-carboxyphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

    Reduction: 4-(4-chloro-2-hydroxymethylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

    Substitution: 4-(4-amino-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate can be used as a probe to study enzyme interactions and receptor binding due to its reactive formyl group and chloro-substituted phenyl ring.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable pyrazine ring and reactive functional groups.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro-substituted phenyl ring can engage in hydrophobic interactions with receptor sites, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromo-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure with a bromo group instead of a chloro group.

    Tert-butyl 4-(4-methyl-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure with a methyl group instead of a chloro group.

    Tert-butyl 4-(4-nitro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate: Similar structure with a nitro group instead of a chloro group.

Uniqueness

Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable scaffold in drug design and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUKBCDPNJYYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468124
Record name tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869478-16-0
Record name tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-fluoro-benzaldehyde (10 g, 63 mmol), Piperazine-1-carboxylic acid tert-butyl ester (12 g, 63 mmol), K2CO3 (17 g, 123 mmol) in DMF (60 mL) was heated at 150° C. for 2 h. After cooled to room temperature, the mixture was poured into water (300 mL) and partitioned between diethyl ether and water. The combined organic phases were washed with water, dried over anhydrous Na2SO4 and concentrated. The residue was purified by flash column to give the title compound as a yellow solid (9 g).
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10 g
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12 g
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17 g
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60 mL
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300 mL
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reactant
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Synthesis routes and methods II

Procedure details

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